molecular formula C21H14NNaO7S B12692984 Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate CAS No. 59454-19-2

Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate

Cat. No.: B12692984
CAS No.: 59454-19-2
M. Wt: 447.4 g/mol
InChI Key: OUOSNHUBRUYKMF-UHFFFAOYSA-M
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Description

Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate is a complex organic compound with the molecular formula C21H15NO7SNa and a molecular weight of 447.40 g/mol. This compound is known for its unique structural features, which include a xanthene core fused with an isoquinoline moiety, and an ethanesulphonate group attached to the structure.

Preparation Methods

The synthesis of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves multiple steps, starting with the preparation of the xanthene core. The xanthene core is typically synthesized through a condensation reaction between a suitable phenol and a phthalic anhydride derivative under acidic conditions. The isoquinoline moiety is then introduced through a cyclization reaction, followed by the attachment of the ethanesulphonate group via sulfonation. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent dye and a pH indicator due to its unique photophysical properties.

    Biology: The compound is employed in biological assays to study enzyme activities and cellular processes.

    Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activities and functions. Its fluorescent properties allow it to be used as a probe in various biochemical assays, providing insights into molecular interactions and dynamics.

Comparison with Similar Compounds

Sodium 9-methoxy-1,3-dioxo-1H-xantheno(2,1,9-def)isoquinoline-2(3H)-ethanesulphonate can be compared with other similar compounds, such as:

    Fluorescein: Another xanthene-based dye, but without the isoquinoline moiety.

    Rhodamine: A xanthene dye with different substituents, leading to distinct photophysical properties.

    Eosin: A brominated derivative of fluorescein, used as a biological stain.

The uniqueness of this compound lies in its combined structural features and versatile applications.

Properties

CAS No.

59454-19-2

Molecular Formula

C21H14NNaO7S

Molecular Weight

447.4 g/mol

IUPAC Name

sodium;2-(4-methoxy-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaen-14-yl)ethanesulfonate

InChI

InChI=1S/C21H15NO7S.Na/c1-28-11-2-6-16-15(10-11)12-3-4-13-18-14(5-7-17(29-16)19(12)18)21(24)22(20(13)23)8-9-30(25,26)27;/h2-7,10H,8-9H2,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

OUOSNHUBRUYKMF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=C4C5=C(C=CC2=C35)C(=O)N(C4=O)CCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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